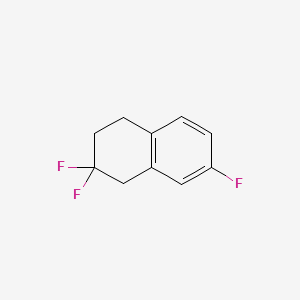
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: is a synthetic organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an alkyne group (oct-1-yn-3-yl), a dichlorophenoxy group, and a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process:
-
Formation of Oct-1-yn-3-ol: : The starting material, oct-1-yne, undergoes a hydroboration-oxidation reaction to form oct-1-yn-3-ol.
Reaction Conditions: Hydroboration with borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide.
-
Synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: : This intermediate is prepared by nitration of 5-(2,4-dichlorophenoxy)benzoic acid.
Reaction Conditions: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
-
Esterification: : The final step involves the esterification of oct-1-yn-3-ol with 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Reaction Conditions: Esterification using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The alkyne group in oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo oxidation to form diketones or carboxylic acids.
Reagents and Conditions: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
-
Reduction: : The nitro group can be reduced to an amine.
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon or reduction with iron and hydrochloric acid.
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-1-yn-3-yl 2-nitrobenzoate: Lacks the dichlorophenoxy group, leading to different chemical and biological properties.
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: Lacks the ester linkage, affecting its reactivity and applications.
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)benzoate: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its alkyne, dichlorophenoxy, and nitrobenzoate moieties. This combination imparts specific reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57729-25-6 |
|---|---|
Formule moléculaire |
C21H19Cl2NO5 |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-5-6-7-15(4-2)29-21(25)17-13-16(9-10-19(17)24(26)27)28-20-11-8-14(22)12-18(20)23/h2,8-13,15H,3,5-7H2,1H3 |
Clé InChI |
RLPMQLBYZITAGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


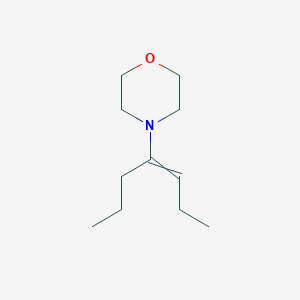

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)


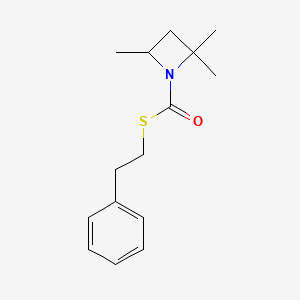

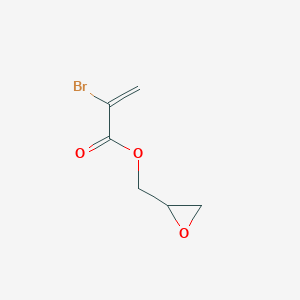
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
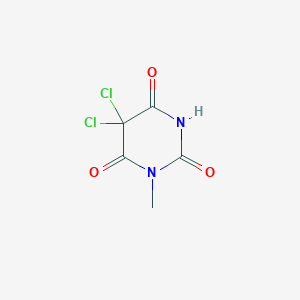
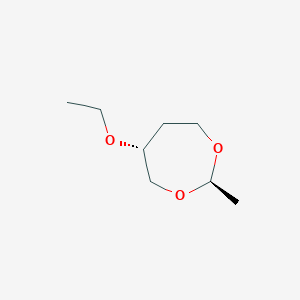
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
